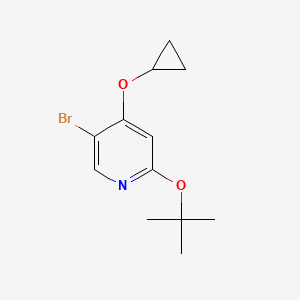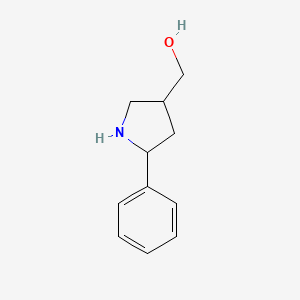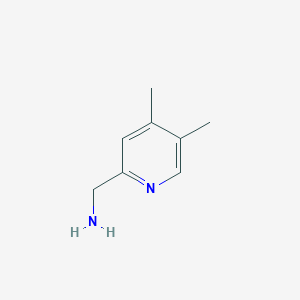
(4,5-Dimethylpyridin-2-YL)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is an organic compound belonging to the class of pyridine derivatives It features a pyridine ring substituted with two methyl groups at positions 4 and 5, and a methylamine group at position 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common synthetic route for (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE involves the reaction of 4,5-dimethylpyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds via the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.
Industrial Production Methods
In an industrial setting, the synthesis of (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium on carbon can be employed to facilitate the reduction step, enhancing the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
(4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, reduced amine derivatives, and various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable candidate for drug development.
Industry
In industry, (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is used in the production of specialty chemicals and materials. It is employed as an intermediate in the synthesis of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of (4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyridine: Lacks the additional methyl groups at positions 4 and 5.
4-Methylpyridine: Lacks the methylamine group at position 2.
5-Methylpyridine: Similar to 4-methylpyridine but with the methyl group at position 5.
Uniqueness
(4,5-DIMETHYLPYRIDIN-2-YL)METHYLAMINE is unique due to the presence of both the methylamine group at position 2 and the methyl groups at positions 4 and 5
Propiedades
Fórmula molecular |
C8H12N2 |
|---|---|
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
(4,5-dimethylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C8H12N2/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4,9H2,1-2H3 |
Clave InChI |
KBVSOPXRCQYOSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



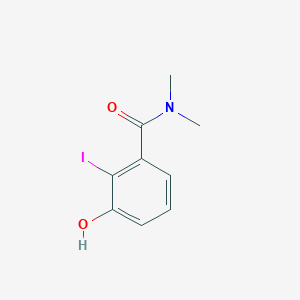
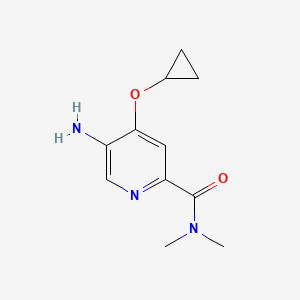
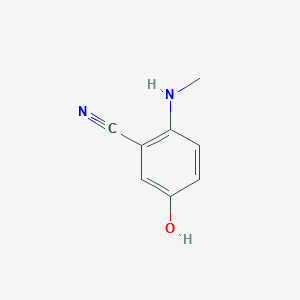
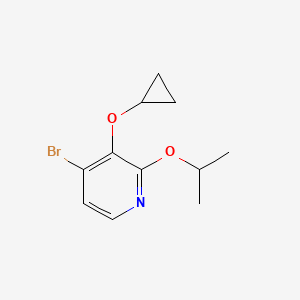
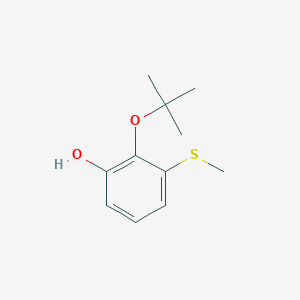
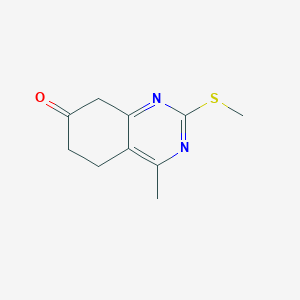
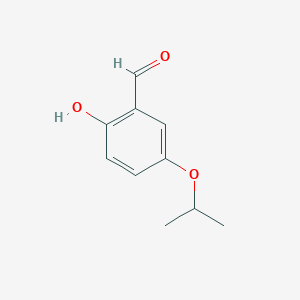
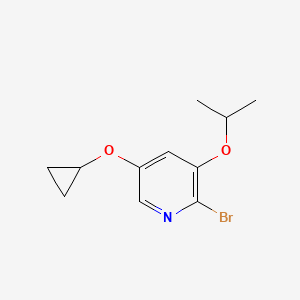
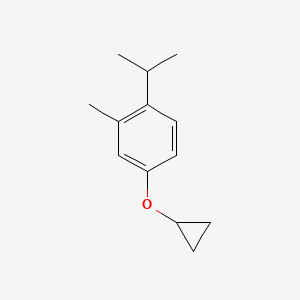
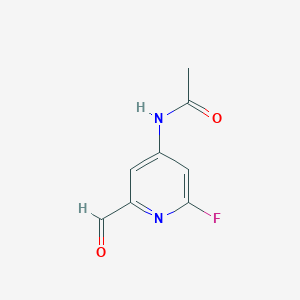
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
